Glucagon receptor antagonists-4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

How Glucagon Works

Glucagon is a hormone produced by the pancreas. When blood sugar levels drop, glucagon signals the liver to release glucose, a type of sugar, into the bloodstream. This helps to restore blood sugar levels to a healthy range.

How GRAs Work

GRAs bind to glucagon receptors on liver cells, preventing glucagon from attaching and triggering the release of glucose. This can help to lower blood sugar levels in people with type 2 diabetes.

Research on GRAs for Type 2 Diabetes

Several GRAs are in different stages of clinical development. Researchers are studying the effectiveness and safety of these drugs in people with type 2 diabetes.

- Early promise: Early research suggests that GRAs may be effective in lowering blood sugar levels. For instance, a study published in Diabetes Care showed that the GRA LY2409021 led to significant reductions in blood sugar levels in patients with type 2 diabetes [].

- Addressing side effects: Some earlier generation GRAs caused side effects such as elevated liver enzymes and cholesterol levels. Newer GRAs are being designed to avoid these side effects [].

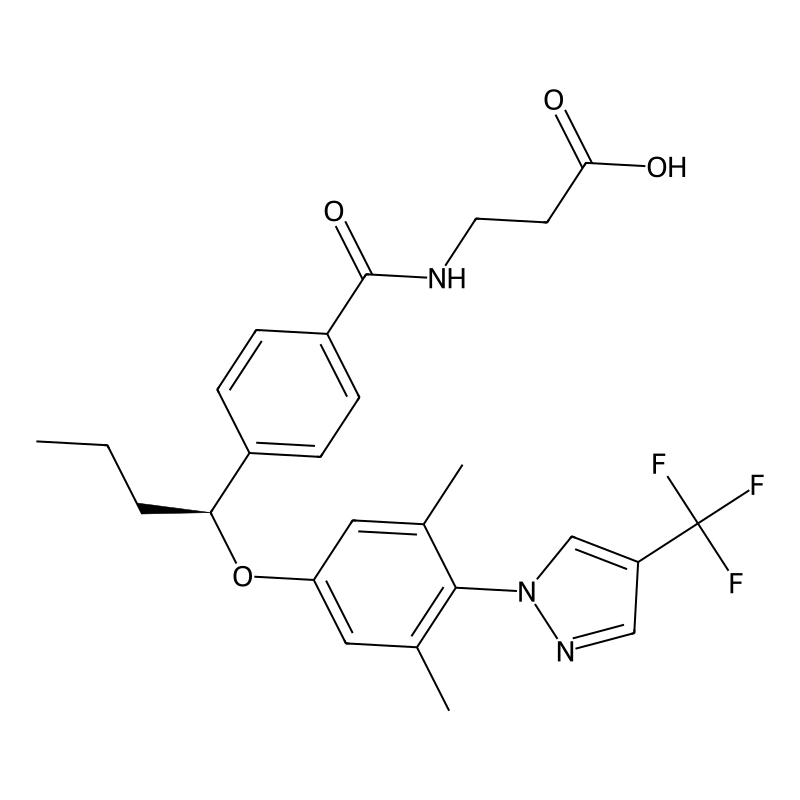

Glucagon receptor antagonist-4, also known as PF-06291874, is a potent, non-peptide compound designed to inhibit the glucagon receptor. This receptor plays a crucial role in glucose metabolism by promoting gluconeogenesis and glycogenolysis in the liver. By blocking this receptor, glucagon receptor antagonist-4 aims to lower blood glucose levels, making it a potential therapeutic agent for managing type 2 diabetes mellitus. The compound has a molecular formula of C26H28F3N3O4 and exhibits high oral bioavailability, which is essential for effective clinical use .

- Formation of Enamines: The initial step involves generating enamines from specific alkenes.

- Hydrogenation: The enamine undergoes hydrogenation under controlled conditions to yield the desired product.

- Alkaline Hydrolysis: The resulting compound is subjected to alkaline hydrolysis, leading to the formation of carboxylic acid intermediates.

- Condensation: Finally, a condensation reaction with 3-(methylamino)propanoic acid produces the active glucagon receptor antagonist .

Glucagon receptor antagonist-4 has demonstrated significant biological activity in preclinical studies. It effectively prevents glucagon-induced increases in blood glucose levels in animal models, with reported doses of 7.5 and 75 mg/kg showing efficacy . Its mechanism of action primarily involves blocking the glucagon receptor, thereby reducing hepatic glucose output and improving glycemic control.

The synthesis of glucagon receptor antagonist-4 employs various methods:

- Catalytic Hydrogenation: Utilizing Rh complexes with chiral diphosphines to enhance enantioselectivity during hydrogenation.

- Sequential Reactions: Involves multiple steps including condensation and hydrolysis to achieve the final product.

- Optimization Techniques: Various ligands are screened to optimize reaction conditions and improve yield and selectivity .

Glucagon receptor antagonist-4 is primarily being investigated for its applications in treating type 2 diabetes mellitus. Its ability to lower fasting plasma glucose levels positions it as a promising candidate in diabetes management strategies. Additionally, its oral bioavailability makes it suitable for convenient administration compared to injectable therapies .

Studies have indicated that glucagon receptor antagonist-4 exhibits high selectivity for the glucagon receptor over other receptors such as the GLP-1 receptor, with a Ki value of 14 nM for the human recombinant glucagon receptor . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Several compounds share similarities with glucagon receptor antagonist-4 in terms of their mechanism of action or therapeutic targets. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Selectivity | Notes |

|---|---|---|---|

| Glucagon-like peptide-1 agonists | Stimulate insulin secretion | High for GLP-1 | Used primarily for weight management |

| Dipeptidyl peptidase-4 inhibitors | Increase incretin levels | Moderate | Focused on enhancing insulin secretion |

| Somatostatin analogs | Inhibit hormone release | Broad | Used for various endocrine disorders |

Glucagon receptor antagonist-4 stands out due to its specific antagonistic action on the glucagon receptor, aimed at reducing glucose production rather than stimulating insulin secretion or affecting other hormonal pathways .

Classification as a Class B G-Protein-Coupled Receptor

The human glucagon receptor belongs to the class B G-protein-coupled receptor family, also known as the secretin-like family of receptors [1] [4]. This receptor is a 62 kDa protein that is activated by glucagon and represents a member of the secretin receptor family, coupled to G alpha i, G alpha s, and to a lesser extent G alpha q [1]. The glucagon receptor is one of 15 members of the secretin-like class B family of G-protein-coupled receptors in humans [3]. Class B G-protein-coupled receptors are characterized by their recognition of peptide hormones and their distinct structural organization compared to the more numerous class A receptors [4].

The class B G-protein-coupled receptor family includes receptors for related peptide hormones such as glucagon-like peptide-1, glucagon-like peptide-2, glucose-dependent insulinotropic polypeptide, vasoactive intestinal polypeptide, pituitary adenylate cyclase activating polypeptide, growth hormone-releasing hormone, and secretin [4] [22]. Despite sharing less than 15% sequence homology with class A rhodopsin-like receptors, class B receptors presumably share a similar seven transmembrane helical domain and comparable signal transduction mechanisms [3].

The glucagon subfamily of class B receptors, which includes the glucagon receptor, glucagon-like peptide-1 receptor, glucagon-like peptide-2 receptor, and glucose-dependent insulinotropic polypeptide receptor, plays crucial roles in regulating glucose homeostasis [4]. Their natural ligands share a high degree of sequence homology at their amino termini, and these receptors are of considerable interest as targets in the treatment of metabolic disorders [4].

Domain Organization

The glucagon receptor exhibits the characteristic domain organization of class B G-protein-coupled receptors, consisting of multiple distinct structural regions that work in concert to facilitate ligand binding and signal transduction [2] [8]. The receptor is composed of both extracellular and transmembrane components, each contributing specific functional roles in the overall mechanism of receptor activation [2].

Extracellular Domain (ECD) Structure

The extracellular domain of the glucagon receptor is a large, glycosylated N-terminal domain approximately 12 kilodaltons in size [3] [20]. This domain adopts the characteristic α-β-β-α fold common to other class B G-protein-coupled receptor extracellular domains and is most closely related structurally to the glucagon-like peptide-1 receptor, sharing 46% sequence identity within their extracellular domains [18] [29].

The extracellular domain structure features several key components essential for ligand recognition and binding [29]. A cluster of invariant or conserved residues forms a shallow cleft at the interface of alpha A helix, loops L2-L5, and alpha C helix, which constitutes the expected binding site for the glucagon peptide [18] [29]. Critical residues include the invariant P82 and conserved Y84 and L85, which form part of an extended hydrophobic surface in the canonical hormone-binding pocket [18] [29].

The structural core of the extracellular domain is stabilized by the sidechains of invariant W68 and W106, together with Y65 [29]. Additionally, D63 plays a crucial structural role by forming salt bridges with the sidechains of K98 and R116 and is within hydrogen bond distance of W68 and the backbone amide of S66 [29]. Compared to glucagon-like peptide-1 receptor, the glucagon receptor contains an additional residue, F33, in its amino terminal alpha A helix, resulting in a difference in register that may contribute to ligand specificity [18] [29].

| Key Structural Features | Residues | Function |

|---|---|---|

| Hormone-binding pocket | P82, Y84, L85 | Hydrophobic surface for glucagon binding |

| Structural core | W68, W106, Y65 | Domain stabilization |

| Salt bridge network | D63, K98, R116 | Structural integrity |

| Ligand specificity | F33 | Distinguishes from GLP-1R |

Transmembrane Domain (TMD) Architecture

The transmembrane domain of the glucagon receptor consists of seven membrane-spanning alpha helices that pack into the hallmark seven transmembrane helical bundle characteristic of G-protein-coupled receptors [2] [3]. The crystal structure of the transmembrane domain has been determined at 3.4 Å resolution, revealing several distinctive features that differentiate it from class A receptors [3] [13].

The glucagon receptor transmembrane domain exhibits a large ligand-binding pocket and features a unique "stalk" region in the first transmembrane helix that extends three alpha-helical turns above the plane of the membrane [3] [13]. This stalk region positions the extracellular domain relative to the membrane to form the glucagon-binding site that captures the peptide and facilitates the insertion of glucagon's N-terminus into the seven transmembrane domain [3] [13].

The full-length glucagon receptor structure reveals that the two domains are connected by a 12-residue segment termed the "stalk," which adopts a β-strand conformation in the inactive state [2] [8]. The first extracellular loop exhibits a β-hairpin conformation and interacts with the stalk to form a compact β-sheet structure [2] [8]. In the inactive conformation, the β-sheet formed by the stalk and first extracellular loop stacks on top of helices I, II, and III, partially capping the orthosteric ligand-binding pocket within the transmembrane domain [2].

The transmembrane domain architecture includes several regions of high structural flexibility, particularly the extracellular halves of transmembrane helices 6 and 7, along with extracellular loop 3 [23]. These regions exhibit high crystallographic temperature factors, indicating significant conformational mobility that may be functionally relevant for receptor activation [23].

Intracellular Signaling Components

The intracellular signaling components of the glucagon receptor comprise multiple cytoplasmic loops and the C-terminal tail that are essential for G-protein coupling and signal transduction [21]. Functional studies have identified that the second and third intracellular loops play critical roles in glucagon receptor signaling, consistent with models for G-protein activation by rhodopsin-like receptors [21].

Replacement studies of the intracellular loops demonstrate that the first intracellular loop mutants bind glucagon and signal normally, while modifications to the second and third intracellular loops result in significantly impaired adenylyl cyclase activation [21]. When both the second and third intracellular loops are simultaneously replaced, G-protein signaling is completely abolished as measured by both cyclic adenosine monophosphate accumulation and calcium flux assays [21].

The glucagon receptor signals through multiple G-protein pathways upon activation [1] [7]. Stimulation of the receptor results in activation of adenylate cyclase and phospholipase C, leading to increased levels of the secondary messengers intracellular cyclic adenosine monophosphate and calcium [1]. The receptor couples to G alpha s protein, which stimulates adenylyl cyclase, and also activates a concurrent signaling pathway independent of cyclic adenosine monophosphate by activating phospholipase C [1] [7].

Molecular Mechanisms of Receptor Activation

The molecular mechanisms underlying glucagon receptor activation involve a complex series of conformational changes that facilitate the transmission of extracellular ligand binding signals to intracellular G-protein coupling sites [9] [10]. Recent computational and experimental studies have revealed that glucagon receptor activation follows a combined mechanism that differs from the generally assumed G-protein-coupled receptor activation process [9] [10].

The activation mechanism involves the agonist first stabilizing the receptor in a preactivated complex, which is then fully activated upon binding of the G-protein [9] [10]. This contrasts with the commonly assumed mechanism where agonist binding allosterically elicits an opening of the intracellular region [9] [10]. The proposed combined mechanism requires the action of both glucagon and G-protein for full activation of the receptor [10].

Structural analysis reveals that receptor activation is characterized by the outward movement of the intracellular side of helix VI [11]. In the active state, specific hydrogen bonds break, including the Arg173-Ser350 and Glu245-Thr351 interactions, and the chi 1 rotamer of Phe322 changes from perpendicular to parallel orientation relative to helix VI [11]. The binding of glucagon decreases the correlated motions of the extracellular loops and helices around the glucagon-binding site [11].

The conformational free-energy landscape analysis demonstrates that the agonist stabilizes the receptor in a preactivated complex, but full activation requires G-protein binding to stabilize the fully active state [10]. This mechanism explains the mode of action of allosteric antagonists that lock transmembrane helix 6, preventing the conformational rearrangements necessary for G-protein coupling [10].

| Activation State | Key Conformational Changes | Functional Consequence |

|---|---|---|

| Preactivated | Partial TM6 movement, glucagon binding | Receptor priming |

| Intermediate | HETx motif disruption, shallow G-protein coupling | G-protein pre-association |

| Fully Active | Complete TM6 rearrangement, intracellular cavity formation | Full G-protein activation |

Naturally Occurring Mutations and Their Structural Implications

Naturally occurring mutations in the glucagon receptor provide valuable insights into structure-function relationships and have been associated with various metabolic disorders [12] [14] [16]. These genetic variants demonstrate the critical importance of specific residues for receptor function and offer mechanistic understanding of glucagon signaling pathways [12] [14].

V368M Mutation Analysis

The V368M mutation represents a naturally occurring deleterious mutation in the human glucagon receptor that significantly impacts ligand binding and glucagon signaling [12]. This missense mutation leads to reduced ligand binding affinity and down-regulation of glucagon signaling pathways [12]. The equivalent V369M mutation in mouse models (corresponding to human V368M) has been extensively characterized using CRISPR-Cas9 technology [12].

Mice homozygous for the V369M substitution display distinctive metabolic phenotypes that provide insight into the functional consequences of this mutation [12]. These animals exhibit lower fasting blood glucose levels with improved glucose tolerance compared to wild-type controls [12]. Additionally, they demonstrate hyperglucagonemia, pancreas enlargement, and alpha cell hyperplasia accompanied by a lean phenotype [12].

The V369M mutation results in a significant reduction in adiposity while maintaining normal body weight and food intake [12]. These findings suggest a key role of the V369M/V368M mutation in glucagon receptor-mediated glucose homeostasis and pancreatic functions, pointing to possible interplay between glucagon receptor defects and metabolic disorders [12]. The mutation's effects on glucose metabolism indicate that this residue is critical for normal receptor function and glucose regulatory pathways [12].

G40S Mutation Effect on ECD Structure

The G40S mutation in the glucagon receptor extracellular domain has profound structural and functional implications [14] [15]. This missense variant has been linked to diabetes, hypertension, and central adiposity in specific subgroups of study participants [14]. The mutation is located in the amino-terminal alpha A helix of the extracellular domain and significantly affects receptor structure and function [15].

Crystal structure analysis of the glucagon receptor extracellular domain containing the G40S mutation reveals a shift in the register of the alpha A helix that prevents antibody binding and alters normal receptor function [15]. The G40S mutation demonstrates how alterations in the alpha A helix can impact the normal function of the glucagon receptor by affecting conformational dynamics [15].

Functional characterization shows that the G40S mutation renders the receptor resistant to certain allosteric inhibitors, indicating that this residue plays a crucial role in maintaining proper extracellular domain conformation [15]. The mutation affects the receptor's ability to interact with regulatory molecules, suggesting that Gly-40 is important for maintaining the structural integrity required for normal ligand binding and receptor modulation [15].

Individuals carrying the G40S mutation exhibit several physiological abnormalities, including altered sodium, potassium, and calcium ion handling, reduced glucagon-stimulated glucose production, and hyperaminoacidemia [14]. These clinical manifestations demonstrate the broad metabolic consequences of this structural alteration and highlight the importance of this specific residue in maintaining normal glucagon receptor function [14].

| Mutation | Location | Structural Effect | Functional Consequence |

|---|---|---|---|

| V368M/V369M | Transmembrane region | Reduced ligand binding | Improved glucose tolerance, hyperglucagonemia |

| G40S | ECD alpha A helix | Alpha helix register shift | Diabetes, hypertension, altered ion handling |

The extracellular domain of the glucagon receptor functions as a sophisticated intrinsic negative regulatory mechanism that maintains the receptor in an inactive state in the absence of glucagon binding [1] [2]. This previously unrecognized inhibitory activity represents a fundamental departure from conventional models of class B G protein-coupled receptor activation, where the extracellular domain was primarily viewed as a passive binding platform for peptide hormones [3].

Structural Foundation of Negative Regulation

The glucagon receptor extracellular domain adopts an α-β-β-α fold characteristic of class B G protein-coupled receptors, sharing 46% sequence identity with the glucagon-like peptide-1 receptor [1] [2]. Critical structural elements within the extracellular domain establish an inhibitory network that constrains receptor activation. The core of this regulatory system centers on tyrosine 65, located at the tip of loop 2, which forms extensive van der Waals interactions with multiple regions including aspartic acid 63, proline 82, leucine 85, and arginine 116 [2] [3].

Experimental evidence for this negative regulatory function emerges from studies with the Y65A mutant, which demonstrates a nearly five-fold increase in constitutive receptor activity compared to wild-type glucagon receptor [2] [3]. This dramatic enhancement in basal activity upon mutation of a single residue within the extracellular domain provides compelling evidence that the extracellular domain actively suppresses receptor signaling under baseline conditions.

Inverse Agonist Activity and Regulatory Mechanisms

The inverse agonist properties of monoclonal antibody 23 provide additional validation for the intrinsic negative regulatory capacity of the extracellular domain [1] [2]. This antibody not only blocks glucagon binding but also reduces constitutive receptor activity below baseline levels, demonstrating that the extracellular domain can actively promote receptor inactivation independent of ligand presence [2] [3]. The mechanism involves stabilization of specific extracellular domain conformations that enhance the inhibitory interaction network.

The inhibitory network within the extracellular domain operates through a complex arrangement of electrostatic and hydrophobic interactions. Aspartic acid 63 forms critical salt bridges with lysine 98 and arginine 116, while maintaining hydrogen bond distance with tryptophan 68 and the backbone amide of serine 66 [1] [2]. These interactions create a stable structural framework that positions the extracellular domain to exert negative regulatory influence over the transmembrane domain.

Conformational States and Regulatory Function

Molecular dynamics simulations reveal that the apo-glucagon receptor predominantly adopts a closed conformation characterized by extensive contacts between the extracellular domain and the seven-transmembrane domain [4] [5]. In this configuration, the extracellular domain effectively caps the extracellular surface, preventing spontaneous receptor activation. The closed state represents the energetically favored conformation in the absence of glucagon, with the extracellular domain serving as a molecular brake on receptor activity.

Single-molecule fluorescence resonance energy transfer studies demonstrate that the apo-glucagon receptor extracellular domain exhibits dynamic behavior while spending the majority of time in the closed, inhibitory conformation [6] [7]. These findings indicate that the negative regulatory mechanism operates through preferential stabilization of inactive conformational states rather than complete conformational rigidity.

Interaction Between Extracellular Domain and Third Extracellular Loop

The interaction between the extracellular domain and the third extracellular loop represents a critical molecular mechanism underlying the negative regulation of glucagon receptor activity [1] [2] [3]. This interaction forms the physical basis for communication between the extracellular domain and the transmembrane domain, enabling allosteric control of receptor signaling.

Molecular Architecture of the Interaction Interface

The third extracellular loop of the glucagon receptor consists of three amino acids that differ from the corresponding sequence in the glucagon-like peptide-1 receptor [2] [3]. Despite this minimal sequence difference, exchange of the glucagon receptor third extracellular loop for the glucagon-like peptide-1 receptor sequence produces dramatic functional consequences, including a five-fold increase in basal receptor activity and enhanced glucagon-induced activation [2] [3].

Structural studies employing limited proteolysis demonstrate that mutations in the third extracellular loop significantly alter the conformation of the extracellular domain [2]. The extracellular domain of the third extracellular loop chimeric receptor exhibits markedly increased sensitivity to protease digestion compared to wild-type receptor, indicating a substantial change in domain structure and accessibility [2] [3]. This conformational change provides direct evidence for physical interaction between the extracellular domain and third extracellular loop.

Functional Consequences of Interaction Disruption

The third extracellular loop chimeric receptor demonstrates complete functional decoupling between the extracellular domain and the transmembrane domain [2] [3]. Monoclonal antibodies that normally block glucagon-induced receptor activation retain their ability to bind the chimeric receptor but lose their inhibitory capacity [2]. This observation indicates that the extracellular domain-third extracellular loop interaction is essential for transducing negative regulatory signals from the extracellular domain to the transmembrane domain.

Studies with chimeric peptides capable of bypassing the extracellular domain further support the critical role of the extracellular domain-third extracellular loop interaction [2]. These peptides demonstrate significantly enhanced activity on the third extracellular loop chimeric receptor compared to wild-type receptor, suggesting that disruption of the inhibitory interaction enables more efficient receptor activation [3].

Allosteric Network and Signal Transmission

The extracellular domain-third extracellular loop interaction operates within a broader allosteric network that includes multiple structural elements [2] [3]. Loop 2 residues, particularly tyrosine 65, serve as critical nodes in this network, transmitting conformational changes from the ligand-binding region to the third extracellular loop interaction interface [2]. The positioning of tyrosine 65 at the tip of loop 2 enables it to sense glucagon binding and modulate the extracellular domain-third extracellular loop interaction accordingly.

Biochemical analysis reveals that the interaction involves both direct contacts and indirect effects mediated through conformational changes in the extracellular domain [2]. The network of interactions between loop 2 residues and other regions of the extracellular domain provides a mechanism for perturbation upon ligand binding, which then regulates receptor activity through modulation of the third extracellular loop interaction [3].

Comparative Analysis with Related Receptors

The extracellular domain-third extracellular loop interaction represents a conserved regulatory mechanism within class B G protein-coupled receptors [2]. Studies of the calcitonin gene-related peptide receptor have identified point mutations in the third extracellular loop that produce significant increases in both basal and ligand-induced activity, paralleling the findings with the glucagon receptor [3]. This conservation suggests that negative regulation through extracellular domain-third extracellular loop interaction may be a general feature of class B G protein-coupled receptor family members.

Structural Changes During Receptor Activation and Inhibition

The structural rearrangements accompanying glucagon receptor activation and inhibition involve coordinated conformational changes across multiple receptor domains [1] [2] [8] [9] [10]. These changes reflect the complex allosteric network that enables signal transduction from the extracellular ligand-binding site to the intracellular G protein coupling domain.

Activation-Associated Conformational Changes

Glucagon binding induces a dramatic conformational transition from the closed, inhibitory state to an open, active configuration [6] [4] [7]. In the active state, the extracellular domain adopts a perpendicular orientation relative to the membrane surface, with the distance between the extracellular domain and seven-transmembrane domain significantly increased compared to the apo-receptor [4] [5]. This conformational change effectively relieves the inhibitory constraint imposed by the extracellular domain-third extracellular loop interaction.

Molecular dynamics simulations reveal that glucagon-bound receptors exhibit enhanced dynamic behavior compared to apo-receptors, accessing multiple conformational states while maintaining the overall open architecture [6] [7]. This increased conformational flexibility contrasts with the restricted dynamics observed in the apo-state and reflects the energetic landscape changes induced by ligand binding.

The activation process involves specific rearrangements within the transmembrane domain, particularly affecting transmembrane helices 6 and 7 [11] [9]. The altered position of transmembrane helix 7 is accompanied by movement of the third extracellular loop toward the receptor core, where it forms hydrogen bonds with the glucagon peptide [11] [9]. This structural rearrangement is part of a polar network that includes arginine 378 and aspartic acid 9 of glucagon, which stabilizes the active conformation [9].

Antagonist-Induced Structural Modifications

Small molecule antagonists such as glucagon receptor antagonists-4 induce distinct structural modifications that prevent receptor activation [12] [13]. These compounds typically bind to allosteric sites located between transmembrane helices 6 and 7, extending into the lipid bilayer [14] [15]. The binding of antagonists at this location restricts the outward movement of transmembrane helix 6 that is required for G protein coupling [15].

Molecular dynamics simulations of glucagon receptor antagonists-4 bound to the receptor demonstrate stable interactions with key residues including arginine 346, asparagine 404, lysine 405, and serine 350 [13]. The compound exhibits two distinct hydrogen bonding patterns with lysine 405, reflecting conformational flexibility within the binding site while maintaining overall binding stability [13]. The binding free energy calculations indicate highly favorable interactions with an average value of −31.76 ± 3.48 kcal/mol [13].

Inhibitor-Specific Conformational States

Different classes of inhibitors stabilize distinct conformational states that reflect their mechanisms of action [1] [2]. Competitive antagonists such as monoclonal antibody 1 occlude the glucagon binding site by inserting into the ligand-binding cleft of the extracellular domain [2] [3]. This mechanism involves extensive surface area burial totaling 750 Ų on the extracellular domain, with the formation of seven hydrogen bonds stabilizing the antibody-receptor complex [2].

Inverse agonists such as monoclonal antibody 23 stabilize conformations that enhance the inhibitory activity of the extracellular domain [2] [3]. These compounds do not directly block the ligand binding site but instead promote conformational states that strengthen the extracellular domain-third extracellular loop interaction, resulting in below-baseline receptor activity [2].

Conformational Dynamics and Functional States

The relationship between conformational dynamics and functional states reveals the sophisticated allosteric mechanisms governing glucagon receptor regulation [6] [4] [7]. The receptor exists in a conformational equilibrium between open and closed states, with ligand binding shifting the equilibrium toward the open, active configuration [4] [5]. This conformational selection mechanism contrasts with simple induced-fit models and emphasizes the inherent flexibility of the receptor system.

Hydrogen-deuterium exchange studies provide additional insight into the structural changes accompanying activation [4]. These experiments reveal that glucagon binding stabilizes the open conformation while simultaneously increasing protection in regions of both the stalk and first extracellular loop [4]. The increased protection suggests that these regions adopt more structured conformations upon ligand binding, contributing to the overall stabilization of the active state.